A Comprehensive Technical Guide to the Physicochemical Properties of Posaconazole Hydrate
A Comprehensive Technical Guide to the Physicochemical Properties of Posaconazole Hydrate
Foreword
Posaconazole, a cornerstone in the prophylaxis and treatment of invasive fungal infections, presents a fascinating yet challenging case study in pharmaceutical development. As a Biopharmaceutics Classification System (BCS) Class II compound, its therapeutic efficacy is intrinsically linked to its low aqueous solubility and high permeability. This guide delves into the core physicochemical properties of Posaconazole, with a specific focus on its hydrate form. Understanding the nuances of its solid-state behavior, solubility, and stability is not merely an academic exercise; it is the fundamental basis for designing robust and bioavailable dosage forms. This document is intended for researchers, formulation scientists, and drug development professionals, providing both foundational knowledge and practical, field-proven methodologies for characterization.
The Molecular Identity and Clinical Significance of Posaconazole
Posaconazole is a broad-spectrum triazole antifungal agent.[1] Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[2] This disruption leads to altered membrane integrity and, ultimately, cell lysis.[2]
-
IUPAC Name: 4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one[1]
-
Molecular Formula: C₃₇H₄₂F₂N₈O₄[1]
-
Molecular Weight: 700.8 g/mol (for the free base)[1]
The primary challenge in the development of Posaconazole formulations is overcoming its poor aqueous solubility, which leads to erratic oral absorption and a significant positive food effect with the oral suspension.[3][4]
Polymorphism: The Critical Role of Water and the Hydrate Form
Polymorphism, the ability of a substance to exist in multiple crystalline forms, is a critical attribute of Posaconazole that profoundly influences its stability and bioavailability.[5][6] While several polymorphic forms have been identified (Forms I, II, III, IV, etc.), the most relevant for aqueous-based formulations are the anhydrous Form I and a specific hydrate, designated Form-S.[7][8]
The Conversion Pathway: From Anhydrous to Hydrate
The thermodynamically stable anhydrous polymorph, Form I, is often the starting material for manufacturing.[7] However, a pivotal discovery was that in the presence of water, such as in an oral suspension, Form I undergoes a polymorphic conversion to Form-S.[7][9] This transition is driven solely by the interaction with water and is a crucial factor in the physical stability of the final drug product.[9]
Form-S has been characterized as a trihydrate, containing three molecules of water per molecule of Posaconazole.[9][10][11] The poor wettability of Form I can make this conversion challenging and incomplete, necessitating processing steps like sonication to ensure a uniform and complete transformation.[9][12] Conversely, the hydrate (Form-S) is sensitive to dehydration; upon water loss, it can revert to Form I.[7] This bi-directional transformation underscores the need for stringent control over moisture during manufacturing and storage.
Caption: Workflow of Posaconazole Form I conversion to its hydrate (Form-S).
Core Physicochemical Properties
A quantitative understanding of Posaconazole's physicochemical properties is essential for predicting its behavior in biological systems and for guiding formulation design.
Solubility and Dissociation Constant (pKa)
Posaconazole is a weakly dibasic compound, and its solubility is highly dependent on pH.[3][13] This behavior is governed by its two pKa values, corresponding to the protonation sites on the piperazine and triazole moieties.
At the low pH of the stomach (pH ~1.2), Posaconazole is protonated and exhibits higher solubility. However, as it transitions to the higher pH of the small intestine (pH > 6), it converts to its neutral, practically insoluble free base form, which can lead to precipitation and limit absorption.[13]
| Parameter | Value | Condition | Reference |
| Aqueous Solubility | < 1 µg/mL | pH > 4 | [3][13] |
| Aqueous Solubility | ~0.8 mg/mL | Gastric pH (~1.2) | [4][13] |
| Saturation Solubility (0.1 N HCl) | 0.0053 mg/mL | Pure Drug | [3] |
| Saturation Solubility (0.1 N HCl) | 0.0107 mg/mL | Adipic Acid Co-crystal | [3] |
Lipophilicity (LogP)
Posaconazole is a highly lipophilic molecule, a property that favors permeation across the gastrointestinal membrane but also contributes to its poor aqueous solubility.
| Parameter | Value | Reference |
| LogP | > 3 | [5] |
| LogP | 4.6 | [3] |
| LogP | 5.5 | [1] |
The high LogP value is a key determinant in its classification as a BCS Class II drug.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic solubility of Posaconazole hydrate at various pH levels, simulating the gastrointestinal tract.
-
Preparation of Buffers: Prepare a series of buffers at pH 1.2 (0.1 N HCl), 4.5 (acetate), and 6.8 (phosphate), as recommended in regulatory guidance.[14]
-
Sample Preparation: Add an excess amount of Posaconazole hydrate powder to separate vials containing each buffer. The goal is to have undissolved solids remaining at equilibrium.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 37°C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection & Processing: Withdraw an aliquot from each vial. Immediately filter the sample through a fine-pore (e.g., 0.22 µm) filter to remove undissolved solids.
-
Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of dissolved Posaconazole using a validated HPLC-UV method.
-
Validation: The presence of remaining solid material in the vials at the end of the experiment must be confirmed to validate that saturation was achieved.
Solid-State Characterization: A Multi-Technique Approach
No single technique can fully elucidate the solid-state properties of a pharmaceutical compound. A combination of orthogonal methods is required for a comprehensive and trustworthy characterization of Posaconazole hydrate.[9][15]
X-Ray Powder Diffraction (XRPD)
XRPD is the gold standard for identifying crystalline forms. Each polymorph produces a unique diffraction pattern, acting as a crystalline "fingerprint."[6] Studies have clearly identified characteristic peaks that differentiate the anhydrous Form I from the hydrate Form-S.[10][16]
-
Form I Characteristic Peaks (2θ): ~7.7°, 9.9°[16]
-
Form-S (Hydrate) Characteristic Peaks (2θ): ~10.2°, 24.6°[9][16]
Thermal Analysis (TGA and DSC)
Thermal methods are crucial for characterizing hydrates.
-
Thermogravimetric Analysis (TGA): Measures the change in mass as a function of temperature. For Posaconazole Form-S, TGA reveals a distinct weight loss corresponding to the release of three water molecules, confirming its nature as a trihydrate.[9]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated. It can identify melting points, desolvation events, and polymorphic transitions. The pure anhydrous drug exhibits an endothermic peak around 168-172°C.[1][3]
Vibrational Spectroscopy (Raman and ATR-FTIR)
Both Raman and ATR-FTIR spectroscopy probe the vibrational modes of molecules and can distinguish between polymorphs.
-
Raman Spectroscopy: Offers excellent discrimination, with characteristic peaks for Form I at ~745 cm⁻¹ and 1382 cm⁻¹, while Form-S shows peaks at ~738 cm⁻¹ and 1389 cm⁻¹.[9]
-
ATR-FTIR: While also effective, care must be taken as the broad peaks corresponding to water in the hydrate spectrum can sometimes overlap with crucial differentiating peaks.[9]
Caption: Decision tree for the solid-state characterization of Posaconazole.
Protocol 2: XRPD Analysis for Polymorphic Identification
This protocol outlines the essential steps for differentiating Posaconazole Form I and Form-S.
-
Sample Preparation: Gently spread a small amount of the sample powder onto the XRPD sample holder. Ensure a flat, even surface. For wet samples isolated from suspension, cover with a low-density polyethylene (LDPE) film to prevent water evaporation during analysis.[9][16]
-
Instrument Setup: Use a diffractometer with Cu Kα radiation. Set the instrument to scan over a 2-theta (2θ) range that includes the characteristic peaks (e.g., 3° to 35°).
-
Scan Parameters: The scan rate is a critical parameter. A slow scan rate (e.g., 4 s/step) provides better signal-to-noise but may induce dehydration of the hydrate form.[6] A faster rate (e.g., 0.5 s/step) may be necessary to capture the hydrate's pattern before it converts.[6] This must be optimized.
-
Data Analysis: Compare the resulting diffractogram to reference patterns for Form I and Form-S. Specifically, look for the presence or absence of the key characteristic peaks at ~7.7°/9.9° (Form I) and ~10.2°/24.6° (Form-S).[16]
Dissolution, Stability, and Formulation Implications
The ultimate goal of physicochemical characterization is to inform the development of a stable and effective drug product.
In Vitro Dissolution
Due to its pH-dependent solubility, dissolution testing for Posaconazole, especially for modified-release formulations, often requires a two-stage approach to simulate the transit from the stomach to the intestine.[17]
-
Acid Stage: Typically 0.1 N HCl (pH 1.2) for a set period (e.g., 2 hours for delayed-release tablets) to assess resistance to gastric fluid.
-
Buffer Stage: The pH is then raised to ~6.8 using a phosphate buffer to evaluate drug release in simulated intestinal conditions.[17]
The use of USP Apparatus 1 (basket) or 2 (paddle) is common, with agitation speeds adjusted to be discriminating.[14] For a low-solubility drug like Posaconazole, the addition of a small amount of surfactant (e.g., polysorbate 80) to the dissolution medium may be necessary to achieve sink conditions.[17][18]
Stability
Stability studies must assess both chemical degradation and physical changes, such as polymorphic conversion. The International Council for Harmonisation (ICH) Q1A(R2) guideline provides the framework for these studies.[19]
-
Physical Stability: For formulations containing the hydrate, a key stability concern is dehydration and reversion to Form I. This is evaluated by storing samples under accelerated conditions (e.g., 40°C / 75% RH) and at long-term conditions, with periodic testing by XRPD or other solid-state techniques.[17][19]
-
Chemical Stability: Standard HPLC methods are used to monitor for the formation of degradation products and to ensure the assay remains within specification.
Conclusion: A Bridge to Rational Drug Development
The physicochemical properties of Posaconazole hydrate are a complex interplay of its molecular structure and its solid-state form. Its identity as a trihydrate (Form-S) that forms in aqueous environments is a critical piece of knowledge for the development of oral suspensions. Its pH-dependent solubility, high lipophilicity, and potential for supersaturation and precipitation are the central challenges that must be addressed in any oral dosage form. A thorough characterization using a suite of orthogonal analytical techniques—XRPD, TGA, DSC, and spectroscopy—is not optional; it is a prerequisite for designing formulations that can deliver Posaconazole to the patient reliably and effectively. This foundational understanding allows scientists to rationally select excipients, manufacturing processes, and packaging to ensure the stability, quality, and performance of the final drug product.
References
-
Formation and Characterisation of Posaconazole Hydrate Form. ResearchGate. (2022-10-13). [Link]
-
Lykouras, M., Orkoula, M., & Kontoyannis, C. (2022). Formation and Characterisation of Posaconazole Hydrate Form. Pharmaceuticals (Basel), 16(1), 65. [Link]
-
Formation and Characterisation of Posaconazole Hydrate Form. OUCI. (n.d.). [Link]
- Wieser, J., Pichler, A., & Hotter, A. (2012). Crystalline form of posaconazole. U.S. Patent No. 8,435,998. Washington, DC: U.S.
-
Mulye, S. P., Jamadar, S. A., Karekar, P. S., Pore, Y. V., & Dhawale, S. C. (2022). Pharmaceutical co-crystals of posaconazole for improvement of physicochemical properties. Future Journal of Pharmaceutical Sciences, 8(1), 4. [Link]
-
Stability of Posaconazole Form-S in the oral suspension's precipitate:.... ResearchGate. (n.d.). [Link]
-
Formation and Characterisation of Posaconazole Hydrate Form. PubMed. (2022-12-31). [Link]
-
Draft Guidance on Posaconazole. U.S. Food and Drug Administration. (2025-12). [Link]
-
Formulation and Characterization of Anti-fungal (Posaconazole) O/W Nanoemulsion. Impactfactor. (n.d.). [Link]
-
Zografos, S., & Fertaki, S. (2020). Sample Preparation of Posaconazole Oral Suspensions for Identification of the Crystal Form of the Active Pharmaceutical Ingredient. MDPI. [Link]
-
Posaconazole. PubChem. (n.d.). [Link]
-
Pharmaceutical co-crystals of posaconazole for improvement of physicochemical properties. Open Chemistry. (2022-12-19). [Link]
- Pharmaceutical compositions of posaconazole.
-
Development, Physico-Chemical Characterization and Antifungal Activity of Nano-Sized Particles of Posaconazole. RJPBCS. (2016). [Link]
-
Mali, A., et al. (2023). DEVELOPMENT OF POSACONAZOLE DELAYED RELEASE FORMULATION FOR MUCORMYCOSIS BY HOT MELT EXTRUSION USING QBD APPROACH. Journal of Advanced Scientific Research. [Link]
-
Lykouras, M., Orkoula, M., & Kontoyannis, C. (2022). Formation and Characterisation of Posaconazole Hydrate Form. MDPI. [Link]
-
Posaconazole Oral Delayed Release Tablet. U.S. Food and Drug Administration. (2022-02). [Link]
-
Zografos, S., & Fertaki, S. (2018). IDENTIFICATION AND QUANTITATIVE ANALYSIS OF POSACONAZOLE API IN NOXAFIL® ORAL SUSPENSION. ResearchGate. [Link]
- Posaconazole pharmaceutical composition and preparation method, application and pharmaceutical preparation thereof.
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. (2003-02-06). [Link]
-
Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. European Medicines Agency. (1999-12). [Link]
-
Quality Guidelines. ICH. (n.d.). [Link]
-
Physical and Chemical Characterization for APIs. Labinsights. (2023-05-08). [Link]
-
ICH Q6A specifications: Test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. European Pharmaceutical Review. (2013-12-15). [Link]
Sources
- 1. Posaconazole | C37H42F2N8O4 | CID 468595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Posaconazole hydrate | TargetMol [targetmol.com]
- 3. scielo.br [scielo.br]
- 4. US20200237753A1 - Pharmaceutical compositions of posaconazole - Google Patents [patents.google.com]
- 5. US8435998B2 - Crystalline form of posaconazole - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pesxm10.chemeng.upatras.gr [pesxm10.chemeng.upatras.gr]
- 9. Formation and Characterisation of Posaconazole Hydrate Form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Formation and Characterisation of Posaconazole Hydrate Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formation and Characterisation of Posaconazole Hydrate Form [ouci.dntb.gov.ua]
- 13. EP3130354A1 - Posaconazole pharmaceutical composition and preparation method, application and pharmaceutical preparation thereof - Google Patents [patents.google.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. labinsights.nl [labinsights.nl]
- 16. mdpi.com [mdpi.com]
- 17. sciensage.info [sciensage.info]
- 18. impactfactor.org [impactfactor.org]
- 19. database.ich.org [database.ich.org]
